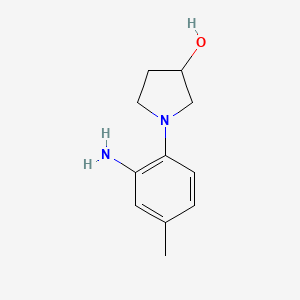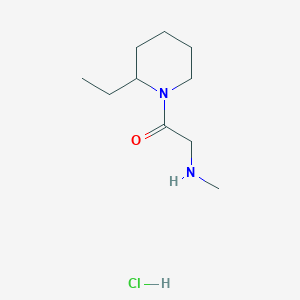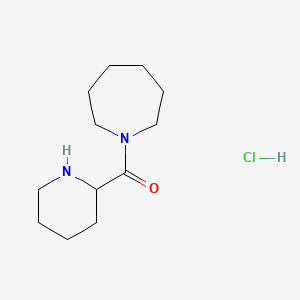
1-Azepanyl(2-piperidinyl)methanone hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Comprehensive Analysis of “1-Azepanyl(2-piperidinyl)methanone Hydrochloride” Applications
“1-Azepanyl(2-piperidinyl)methanone hydrochloride” is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Molecular Structure Analysis: The molecular structure of “1-Azepanyl(2-piperidinyl)methanone hydrochloride” can be studied for its unique bonding and geometry. Researchers can use computational methods like molecular dynamics and docking simulations to predict the behavior of this compound when interacting with biological molecules .
Pharmacological Research: This compound may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its structural similarity to other piperidine derivatives, which are known for their therapeutic effects, suggests potential in drug development, particularly in targeting neurotransmitter receptors .
Chemical Education: In academic settings, the compound can be used to teach advanced organic synthesis techniques. Its complex structure provides a practical example for students to learn about multistep synthesis and reaction mechanisms.
Material Science: The compound’s properties could be explored for the development of new materials. For instance, its electrostatic potential distribution could be relevant in creating conductive polymers or other materials where charge distribution is crucial .
Analytical Chemistry: “1-Azepanyl(2-piperidinyl)methanone hydrochloride” can be used as a standard in chromatographic analysis to identify or quantify similar compounds in complex mixtures, enhancing the accuracy of analytical methods.
Biochemistry: The compound could be investigated for its interaction with enzymes or proteins. It might act as an inhibitor or activator for certain biochemical pathways, providing insights into enzyme kinetics and protein-ligand interactions.
Agricultural Chemistry: There’s potential for this compound to be used in the development of new pesticides or herbicides. Its piperidine moiety could be modified to target specific pests or weeds, contributing to safer and more effective agricultural chemicals.
Environmental Science: Research could explore the environmental fate of “1-Azepanyl(2-piperidinyl)methanone hydrochloride,” such as its biodegradability or potential as a tracer in environmental monitoring.
Each of these applications offers a unique avenue for scientific exploration and innovation. The compound’s versatile structure makes it a valuable subject for research across multiple disciplines. While the current information is based on the compound’s structural analogs and theoretical predictions, further empirical research is necessary to fully understand and harness its potential .
Mécanisme D'action
Target of Action
It’s noted that this compound may have an impact on the respiratory system
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Azepanyl(2-piperidinyl)methanone hydrochloride, it’s recommended to use only in a well-ventilated area .
Propriétés
IUPAC Name |
azepan-1-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-7-3-4-8-13-11)14-9-5-1-2-6-10-14;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRCEFQICYWCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azepanyl(2-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)
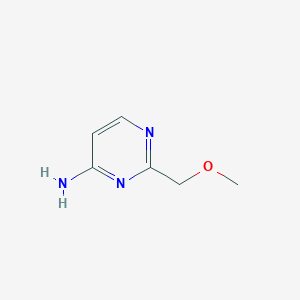
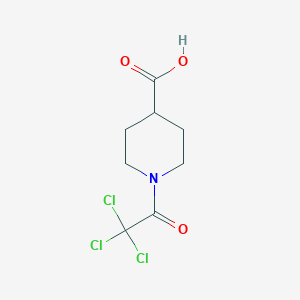
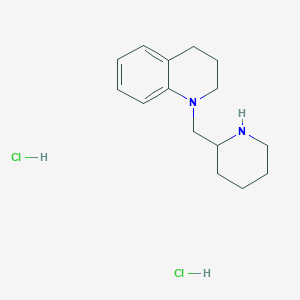


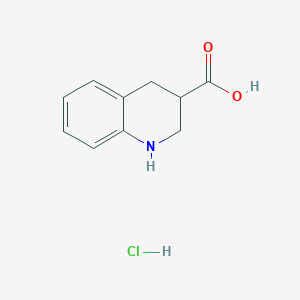
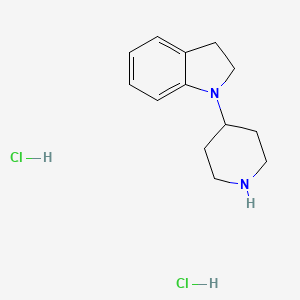
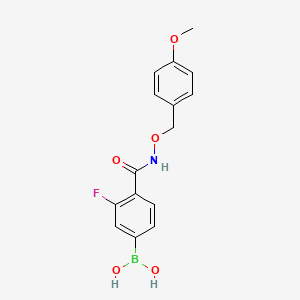
![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)

